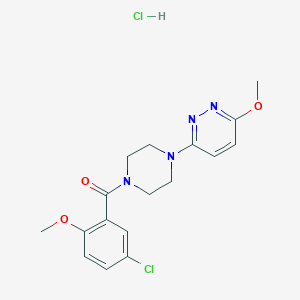

(5-Chloro-2-methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

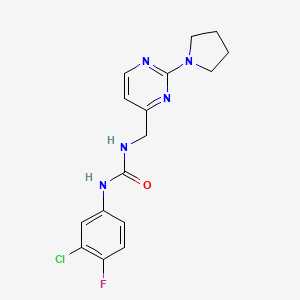

The compound appears to contain several functional groups, including a chloro group, a methoxy group, a pyridazine ring, and a piperazine ring . These groups could potentially confer various properties to the compound, depending on their arrangement and interactions.

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine and piperazine rings suggests that the compound may have a cyclic structure .Chemical Reactions Analysis

The reactivity of the compound would depend on its functional groups. For example, the chloro group might make the compound susceptible to nucleophilic substitution reactions, while the piperazine ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

G Protein-Coupled Receptor Antagonists

The compound has been explored as an antagonist of the G protein-coupled receptor NPBWR1 (GPR7). Such antagonists have potential therapeutic applications due to their subnanomolar potencies in functional and binding assays (Romero et al., 2012).

Antimicrobial Activity

Research on similar pyridine derivatives indicates potential antimicrobial activities. These compounds have shown variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anti-HIV Activity

β-Carboline derivatives, structurally related to the compound , have been synthesized and evaluated for their inhibition activity against HIV strains. Some analogues displayed selective inhibition of HIV-2 strain (Ashok et al., 2015).

Applications in Neurology and Psychiatry

The compound's structural analogs have been investigated for their effects on serotonin receptors, particularly the 5-HT2C receptor. These studies can provide insights into neurological and psychiatric disorders (Vickers et al., 2001).

Anticancer and Antituberculosis Studies

Piperazine derivatives have shown significant activity in anticancer and antituberculosis studies. Some synthesized compounds exhibited notable in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity (Mallikarjuna, Padmashali, & Sandeep, 2014).

Synthesis and Imaging Applications

The compound and its derivatives have been synthesized and evaluated for potential use in medical imaging, such as PET imaging for Parkinson's disease, highlighting their application in diagnostic processes (Wang et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is Myeloperoxidase (MPO) . MPO is a heme peroxidase that catalyzes the production of hypochlorous acid . It plays a crucial role in various autoimmune and inflammatory disorders, including vasculitis, cardiovascular diseases, and Parkinson’s disease .

Mode of Action

The compound acts as a potent and selective inhibitor of MPO . The inhibition proceeds in a time-dependent manner by a covalent, irreversible mechanism, which is dependent upon MPO catalysis . This is consistent with mechanism-based inactivation .

Biochemical Pathways

The compound affects the biochemical pathways associated with MPO. By inhibiting MPO, it reduces the production of hypochlorous acid, a potent oxidant involved in oxidative stress and inflammation . This can lead to downstream effects such as reduced inflammation and oxidative damage.

Pharmacokinetics

The compound exhibits low partition ratios and high selectivity for MPO over thyroid peroxidase and cytochrome P450 isoforms . It also demonstrates inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood . Robust inhibition of plasma MPO activity was demonstrated upon oral administration to lipopolysaccharide-treated cynomolgus monkeys . .

Result of Action

The result of the compound’s action is the inhibition of MPO activity, leading to a reduction in the production of hypochlorous acid . This can potentially alleviate the symptoms of diseases associated with MPO, such as vasculitis, cardiovascular diseases, and Parkinson’s disease .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharides can stimulate MPO activity, which can then be inhibited by the compound . .

Eigenschaften

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O3.ClH/c1-24-14-4-3-12(18)11-13(14)17(23)22-9-7-21(8-10-22)15-5-6-16(25-2)20-19-15;/h3-6,11H,7-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMJQXCIMFDHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-Difluorophenyl)-4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2468599.png)

![6-Phenyl-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2468603.png)

![1-[4-(1-Adamantyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2468604.png)

![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2468605.png)

![1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone](/img/structure/B2468607.png)

![1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2468610.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2468611.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2468615.png)

![3-(Bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane](/img/structure/B2468617.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2468619.png)